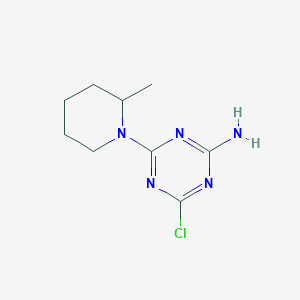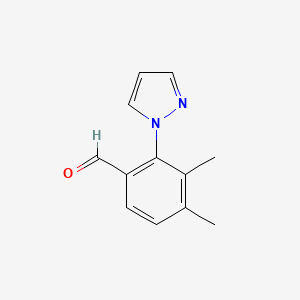
3,4-ジメチル-2-(1H-ピラゾール-1-YL)ベンズアルデヒド
説明
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業における窒素酸化抑制
3,4-ジメチルピラゾール系化合物: は、農業における窒素酸化抑制剤としての役割について研究されています。 これらの化合物には、3,4-ジメチルピラゾールリン酸 (DMPP) と2-(3,4-ジメチル-1H-ピラゾール-1-イル)コハク酸異性体混合物 (DMPSA) が含まれ、亜酸化窒素排出量を削減し、土壌中のアンモニウムレベルを長期間維持することが知られています 。 正確な作用機序は完全に解明されていませんが、これらの阻害剤は、金属キレート能力に依存することなく、アンモニアモノオキシゲナーゼ (AMO) などの窒素酸化プロセスに関与する特定の酵素を標的とすると考えられています .
植物生長の促進
ピラゾール環を有する化合物は、植物生長の促進剤としての可能性を示しています。 ピラゾールと他の複素環を組み合わせた合成化合物が、予備スクリーニングで実施され、植物生長を促進する顕著な活性を示しました 。 これらの知見から、3,4-ジメチル-2-(1H-ピラゾール-1-YL)ベンズアルデヒドの誘導体を調製して、更なる研究および圃場試験を実施し、その生長促進剤としての有効性を評価することが可能になる可能性が示唆されています .
殺虫活性
ピラゾール誘導体は、農薬として広く農業で使用されています。これらは、殺菌剤、除草剤、殺ダニ剤、殺虫剤など、さまざまな種類を含みます。ピラゾールの構造的多様性は、潜在的な殺虫活性を有する新規化合物の合成を可能にします。 ピラゾールおよびピリダジン誘導体について、殺菌剤、除草剤、殺虫剤としての新たな活性を有する化合物を探索する研究が続けられています .
医療用途
ピラゾール骨格は、抗菌、抗炎症、抗がん、鎮痛、抗けいれん、駆虫、抗酸化、除草作用など、さまざまな生物学的特性と関連付けられています 。この幅広い活性のスペクトルにより、新規治療薬の開発のための貴重な標的となっています。
抗菌剤
ピラゾールから誘導された新規化合物のシリーズが合成され、その抗菌活性が評価されています。 これらの研究には、これらの化合物のさまざまな細菌株に対する有効性を評価するための分子ドッキングと生物学的評価が含まれています 。これらの誘導体の抗菌特性は、さらなる製薬開発の候補となっています。
創薬のための酵素阻害
ピラゾール誘導体は、エノイルACPレダクターゼやジヒドロ葉酸レダクターゼ (DHFR) などの細菌の生存に不可欠な酵素を阻害する能力について試験されています。これらの酵素は、それぞれ脂肪酸合成と葉酸代謝に関与しています。 これらの酵素を阻害すると、新たな抗菌薬の開発につながる可能性があります .
特性
IUPAC Name |
3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQYFPOHHSBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)



![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)

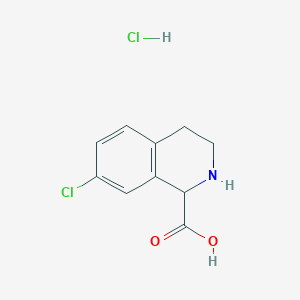
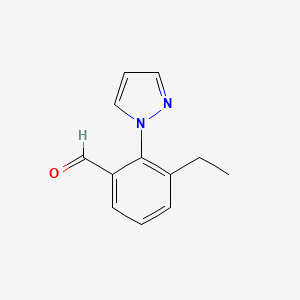
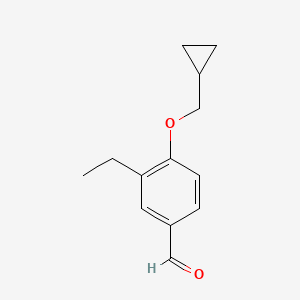
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)
